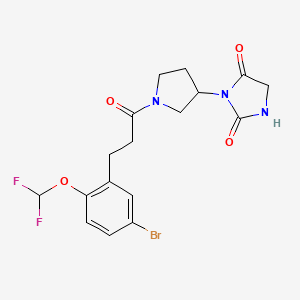![molecular formula C20H19N5OS B2910593 4-allyl-1-anilino-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 612802-51-4](/img/new.no-structure.jpg)
4-allyl-1-anilino-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-allyl-1-anilino-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is an intricate organic compound with a unique structure that lends itself to a variety of chemical reactions and applications. This compound features a combination of multiple rings, including benzothiophene and triazolopyrimidine, which are known for their stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of 4-allyl-1-anilino-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one generally involves a multi-step process. One common approach starts with the synthesis of benzothiophene, followed by the formation of the triazolopyrimidine ring through cyclization reactions. Key reaction conditions typically include the use of solvents such as ethanol or dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI).
Industrial Production Methods: : In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions to improve yield and efficiency. Continuous flow reactors and automated synthesis platforms are often employed to handle the complexities of the multi-step process, ensuring consistent quality and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of ketones or aldehydes.
Reduction: : Reduction reactions can be performed using agents like sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4), resulting in the formation of alcohols or amines.
Substitution: : Electrophilic or nucleophilic substitution reactions are common, where various functional groups can be introduced or modified using reagents such as halogens or alkylating agents.
Major Products:
Aplicaciones Científicas De Investigación
4-allyl-1-anilino-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one has been extensively studied in various fields due to its versatile structure:
Chemistry: : Used as a precursor in the synthesis of advanced materials and polymers.
Biology: : Investigated for its potential as an enzyme inhibitor, affecting various biological pathways.
Medicine: : Explored for its pharmacological properties, including anti-inflammatory, anti-cancer, and antiviral activities.
Industry: : Applied in the development of specialty chemicals, such as dyes and agrochemicals.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets, often involving binding to enzymes or receptors. For instance, its triazolopyrimidine moiety can mimic purine bases, leading to the inhibition of nucleotide synthesis pathways, which is crucial for its anti-cancer properties. Additionally, its ability to form stable complexes with metals enhances its role as a catalyst in industrial applications.
Comparación Con Compuestos Similares
Compared to other benzothiophene or triazolopyrimidine derivatives, 4-allyl-1-anilino-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one stands out due to its unique combination of structural features. Similar compounds include:
4-allyl-1-anilino-benzothieno[2,3-d]pyrimidin-5-one
1-anilino-6,7-dihydrobenzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidine
6-allyl-1-anilinobenzothieno[3,2-d]triazolo[4,3-b]pyrimidin-5-one
Each of these compounds shares some structural similarities but differs in specific functional groups or ring systems, leading to distinct chemical and biological properties.
Let me know if there's anything else you're curious about!
Propiedades
Número CAS |
612802-51-4 |
|---|---|
Fórmula molecular |
C20H19N5OS |
Peso molecular |
377.47 |
Nombre IUPAC |
3-anilino-7-prop-2-enyl-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one |
InChI |
InChI=1S/C20H19N5OS/c1-2-12-24-17(26)16-14-10-6-7-11-15(14)27-18(16)25-19(22-23-20(24)25)21-13-8-4-3-5-9-13/h2-5,8-9H,1,6-7,10-12H2,(H,21,22) |
Clave InChI |
DPAVPDMEKWWXGR-UHFFFAOYSA-N |
SMILES |
C=CCN1C(=O)C2=C(N3C1=NN=C3NC4=CC=CC=C4)SC5=C2CCCC5 |
Solubilidad |
not available |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]quinoline](/img/structure/B2910511.png)
![8-[4-[(3,4-Dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2910514.png)
![3,6-dichloro-N-[4-(pyrimidin-5-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2910515.png)
![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2910516.png)
![1-(diphenylmethyl)-3-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)urea](/img/structure/B2910519.png)
![2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2910520.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2910527.png)

![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2910529.png)
![N-(3-fluorophenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2910530.png)

